molecular formula C7H6O4 B14183141 2-Hydroxy-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione CAS No. 927173-26-0

2-Hydroxy-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14183141
CAS No.: 927173-26-0
M. Wt: 154.12 g/mol
InChI Key: KCYYMSKHPJJVQA-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione is a chemical compound with a unique structure that includes both hydroxyl and hydroxymethyl groups attached to a cyclohexa-2,5-diene-1,4-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione typically involves the oxidation of 2,6-disubstituted phenols. One common method is the use of dioxygen as an oxidizing agent in the presence of a suitable catalyst . The reaction conditions often include a controlled temperature and pressure to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, to optimize yield and purity. Common oxidizing agents used in industrial settings include sodium hypochlorite and hydrogen peroxide .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components to induce apoptosis. The compound can generate reactive oxygen species (ROS) that cause oxidative stress, leading to cell death. It also activates caspases, which are enzymes involved in the apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group enhances its solubility and reactivity compared to other similar compounds .

Properties

CAS No.

927173-26-0

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

2-hydroxy-6-(hydroxymethyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C7H6O4/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2,8,10H,3H2

InChI Key

KCYYMSKHPJJVQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CC1=O)O)CO

Origin of Product

United States

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